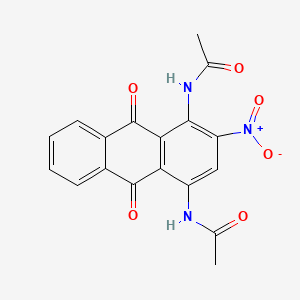

N,N'-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide

Description

Properties

CAS No. |

93858-05-0 |

|---|---|

Molecular Formula |

C18H13N3O6 |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

N-(4-acetamido-3-nitro-9,10-dioxoanthracen-1-yl)acetamide |

InChI |

InChI=1S/C18H13N3O6/c1-8(22)19-12-7-13(21(26)27)16(20-9(2)23)15-14(12)17(24)10-5-3-4-6-11(10)18(15)25/h3-7H,1-2H3,(H,19,22)(H,20,23) |

InChI Key |

PRXIYLQUHGYOSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Reagents : 1-aminoanthraquinone, acetic anhydride, catalyst (often an acid catalyst such as sulfuric acid or Lewis acids).

- Solvent : Typically, the reaction is performed in an organic solvent or neat acetic anhydride.

- Temperature : Controlled heating, often between 50–100 °C, to facilitate acetylation.

- Time : Reaction times vary from 1 to several hours depending on scale and catalyst.

Stepwise Procedure

Nitration (if starting from aminoanthraquinone without nitro group):

- The anthraquinone derivative is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitro group at the 2-position.

- The reaction is carefully monitored to avoid over-nitration or ring degradation.

-

- The nitrated aminoanthraquinone is dissolved or suspended in acetic anhydride.

- A catalytic amount of acid is added.

- The mixture is heated under reflux or at a controlled elevated temperature.

- The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

- Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water or an appropriate solvent.

- The solid product is filtered, washed, and dried.

Characterization and Purification

- Melting Point : The compound typically decomposes around 180–190 °C.

- NMR Spectroscopy : ^1H NMR shows characteristic signals for acetamide protons and aromatic protons; ^13C NMR confirms carbonyl carbons of ketones and amides.

- Mass Spectrometry : Confirms molecular weight (367.3 g/mol).

- Elemental Analysis : Validates the molecular formula C18H13N3O6.

- Purity : Assessed by TLC and chromatographic methods.

Comparative Table of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting Material | 1-Aminoanthraquinone | Commercially available or synthesized |

| Nitration Agent | HNO3/H2SO4 mixture | For 2-nitro substitution |

| Acetylation Reagent | Acetic anhydride | Key for bisacetamide formation |

| Catalyst | Acid catalyst (e.g., H2SO4) | Enhances acetylation rate |

| Solvent | Acetic anhydride or organic solvent | Solubilizes reactants |

| Temperature | 50–100 °C | Controlled to avoid decomposition |

| Reaction Time | 1–5 hours | Monitored by TLC/NMR |

| Product Purification | Precipitation, filtration, washing, drying | Yields solid bisacetamide |

| Yield | Typically moderate to high (60–80%) | Depends on reaction conditions |

Research Findings and Optimization Notes

- The selectivity of nitration is critical; harsh conditions can lead to multiple substitutions or ring damage.

- The acetylation step requires careful control of temperature and catalyst amount to avoid side reactions such as hydrolysis or over-acetylation.

- Use of anhydrous conditions during acetylation improves yield and purity.

- The compound’s biological activity (antimicrobial, anticancer) is linked to the presence of both nitro and acetamide groups, making the precise control of substitution pattern essential.

- Alternative synthetic routes involving direct coupling of acetamide groups to pre-nitrated anthraquinone have been explored but are less common due to complexity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.

Substitution: The acetamide groups can participate in substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the most notable applications of N,N'-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide is its antimicrobial properties. Studies have demonstrated that derivatives of anthracene compounds exhibit broad-spectrum antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 0.004 mg/mL against certain pathogens .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent antimicrobial effects, they also maintain a favorable safety profile. For example, compounds tested on human fibroblast cell lines showed high viability rates (≥91%) at concentrations up to 10 μM, indicating low cytotoxicity . This balance between efficacy and safety makes these compounds promising candidates for further drug development.

Materials Science

Organic Electronics

The unique electronic properties of anthracene derivatives make them suitable for applications in organic electronics. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material enhances the efficiency of these devices. Research indicates that incorporating such compounds into device architectures can significantly improve performance metrics like current density and power conversion efficiency .

Photovoltaic Applications

In photovoltaic technology, the incorporation of anthracene-based compounds has been linked to improved light absorption and charge separation efficiency. These properties are critical for enhancing the overall performance of solar cells. Studies suggest that optimizing the molecular structure of such compounds can lead to better energy conversion efficiencies in organic solar cells .

Environmental Applications

Photodegradation Studies

this compound has also been investigated for its potential in environmental remediation. Its photochemical properties allow it to degrade pollutants under UV light exposure. Research indicates that anthracene derivatives can facilitate the breakdown of hazardous organic compounds in water through photodegradation processes . This application is particularly relevant for addressing water contamination issues.

Case Studies

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Mechanistic and Stability Insights

- Bromine vs. Nitro : Bromine in CAS 25907-77-1 adds steric bulk and alters electronic properties, favoring applications in photodynamic therapy over pharmaceutical use .

- Sulfonate vs. Acetamide : Acid Green 25’s sulfonate groups enable aqueous solubility, limiting its use in hydrophobic drug formulations but making it ideal for dyes .

Biological Activity

N,N'-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, along with relevant research findings and case studies.

- Chemical Formula : C₁₅H₁₄N₂O₆

- Molecular Weight : 298.28 g/mol

- CAS Number : Not specified in the sources but related to similar compounds.

Antimicrobial Activity

Research indicates that nitro compounds like this compound exhibit significant antimicrobial activity. A study demonstrated that various nitro derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 0.004 - 0.03 | 0.008 - 0.06 |

| Compound B | 0.015 | Not reported |

The above table illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of selected compounds compared to this compound, which is hypothesized to have similar or enhanced activity due to its structural properties .

Anticancer Activity

This compound has been studied for its potential anticancer effects. Nitro compounds are known to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of DNA Synthesis : Nitro groups can interfere with DNA replication.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells.

- Cell Cycle Arrest : Compounds may induce cell cycle arrest at different phases.

In vitro studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Activity

Nitro compounds are recognized for their anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways:

- Inhibition of NF-kB Activation : This transcription factor plays a crucial role in regulating the immune response.

- Reduction in Cytokine Production : Nitro compounds can decrease the production of pro-inflammatory cytokines.

Studies have shown that compounds related to this compound exhibit significant anti-inflammatory effects in animal models .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of nitro derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had potent activity comparable to standard antibiotics .

- Cancer Cell Line Studies : Another study focused on the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated IC50 values in the micromolar range, indicating substantial anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically begins with anthraquinone derivatives. For example, nitration of 1,4-diaminoanthraquinone followed by acetylation with acetic anhydride under reflux (110–130°C) in anhydrous DMF yields the target compound. Key intermediates can be purified via recrystallization (ethanol/water mixtures). Reaction efficiency depends on controlling nitro group positioning and avoiding over-acetylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm acetamide proton signals (δ ~2.1–2.3 ppm) and anthraquinone aromatic resonances (δ ~7.0–8.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 504.536 for C₃₀H₂₄N₄O₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.